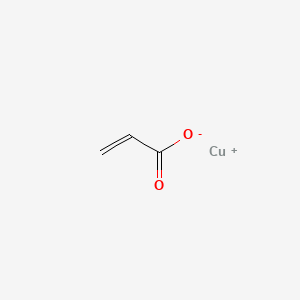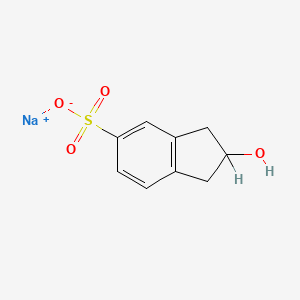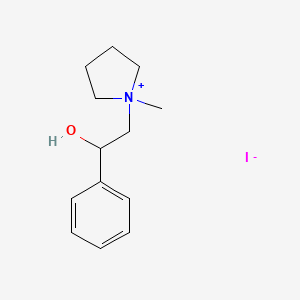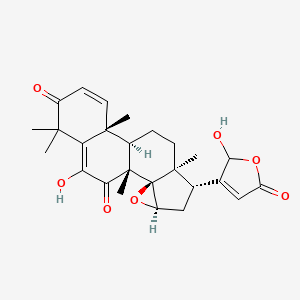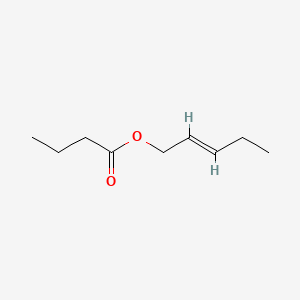
(E)-Pent-2-enyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Pent-2-enyl butyrate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are commonly found in fruits and flowers. This particular compound is characterized by its fruity odor, making it a valuable ingredient in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-Pent-2-enyl butyrate can be synthesized through the esterification reaction between (E)-pent-2-en-1-ol and butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of immobilized enzymes as biocatalysts is also explored to achieve a more environmentally friendly and efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-Pent-2-enyl butyrate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (E)-pent-2-en-1-ol and butyric acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: (E)-Pent-2-en-1-ol and butyric acid.
Reduction: (E)-Pent-2-en-1-ol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
(E)-Pent-2-enyl butyrate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: The compound’s pleasant aroma makes it useful in behavioral studies involving insects and other animals.
Medicine: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
Mechanism of Action
The mechanism of action of (E)-Pent-2-enyl butyrate in biological systems involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In antimicrobial studies, the compound is believed to disrupt microbial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Ethyl butyrate: Known for its pineapple-like aroma, used in flavorings.
Butyl butyrate: Has a sweet, fruity odor, used in perfumes and flavorings.
Methyl butyrate: Known for its apple-like aroma, used in flavorings.
Uniqueness
(E)-Pent-2-enyl butyrate is unique due to its specific fruity aroma, which is distinct from other butyrate esters. Its structure, featuring an unsaturated alkyl chain, also contributes to its unique chemical properties and reactivity.
Properties
CAS No. |
42125-30-4 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[(E)-pent-2-enyl] butanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
InChI Key |
ZZHQHHZVZDBPNY-AATRIKPKSA-N |
Isomeric SMILES |
CCCC(=O)OC/C=C/CC |
Canonical SMILES |
CCCC(=O)OCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



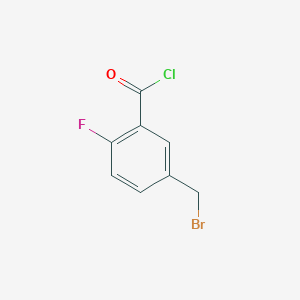

![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
